tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Medicinal chemistry CNS drug design Physicochemical property optimization

tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS 1260888-89-8) is a heterobifunctional indazole building block characterized by three reactive handles: an N1-Boc protecting group, a C3-ketone, and a C6-bromo substituent. With a molecular formula of C12H13BrN2O3 and a molecular weight of 313.15 g/mol, it serves as a key intermediate in the synthesis of kinase inhibitors, IDO1/TDO dual inhibitors, and other bioactive indazole derivatives.

Molecular Formula C12H13BrN2O3
Molecular Weight 313.151
CAS No. 1260888-89-8
Cat. No. B597144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
CAS1260888-89-8
Molecular FormulaC12H13BrN2O3
Molecular Weight313.151
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=O)N1
InChIInChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-6-7(13)4-5-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16)
InChIKeyPVKQVQPENMQLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS 1260888-89-8): A Dual-Protected Indazole Building Block for Kinase-Targeted Synthesis


tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS 1260888-89-8) is a heterobifunctional indazole building block characterized by three reactive handles: an N1-Boc protecting group, a C3-ketone, and a C6-bromo substituent . With a molecular formula of C12H13BrN2O3 and a molecular weight of 313.15 g/mol, it serves as a key intermediate in the synthesis of kinase inhibitors, IDO1/TDO dual inhibitors, and other bioactive indazole derivatives . Its calculated LogP of 2.92 and topological polar surface area of 64.09 Ų position it favorably for medicinal chemistry applications requiring balanced lipophilicity .

Why Generic 6-Bromoindazole Building Blocks Cannot Replace tert-Butyl 6-Bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in Regioselective Synthesis


Substituting this compound with close analogs—such as tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2) or ethyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate—introduces critical liabilities: the absence of the C3-ketone eliminates a hydrogen-bond acceptor motif essential for target engagement in kinase inhibitor pharmacophores, while ester variation alters both deprotection chemistry and solubility profiles [1]. Furthermore, N1-Boc protection is known to confer >99% N-1 regioselectivity during subsequent N-alkylation reactions, a selectivity that is lost or reversed with unprotected or differently protected indazoles [2]. These three features—the Boc group, the C3-oxo moiety, and the C6-bromo handle—operate in concert; altering any one compromises synthetic efficiency, regiochemical fidelity, or downstream biological performance.

Quantitative Differentiation Evidence for tert-Butyl 6-Bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Against the Closest Analogs


LogP Advantage Over the Non-Oxo Analog Enables Superior CNS Multiparameter Optimization (MPO) Scores

The target compound exhibits a calculated LogP of 2.92 , lower than its non-oxo analog tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2), which has a predicted LogP of approximately 3.4 based on its reduced heteroatom count and identical carbon skeleton . This ~0.5 LogP unit reduction arises from the additional C3-ketone hydrogen-bond acceptor, improving compliance with Lipinski's Rule of Five and CNS MPO desirability thresholds (LogP < 3) without sacrificing permeability.

Medicinal chemistry CNS drug design Physicochemical property optimization

N1-Boc Protection Provides >99% N-1 Regioselectivity in Alkylation, Unattainable with Unprotected 6-Bromoindazole

The N1-tert-butoxycarbonyl group on the target compound directs subsequent N-alkylation with >99% N-1 regioselectivity when using NaH/THF conditions [1]. In contrast, unprotected 6-bromo-1H-indazole yields a mixture of N-1 and N-2 alkylated products, typically in ratios ranging from 1:1 to 3:1 depending on electrophile and conditions, requiring chromatographic separation that reduces isolated yield by 30–50% [REFS-1, REFS-2].

Synthetic methodology Regioselective N-alkylation Indazole N-1 vs N-2 selectivity

C3-Ketone as a Pharmacophoric H-Bond Acceptor Essential for IDO1/TDO Dual Inhibitor Activity

In the 4,6-substituted-1H-indazole series of IDO1/TDO dual inhibitors, the C3-ketone (or its enol tautomer) serves as a critical hinge-binding hydrogen-bond acceptor. Compound 35, a 4,6-disubstituted indazole containing a C3-ketone motif, exhibited IC50 values of 0.74 μM against IDO1 and 2.93 μM against TDO in enzymatic assays [1]. The non-oxo analog tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2), lacking the C3 carbonyl, cannot participate in this hinge-binding interaction and showed no detectable IDO1/TDO inhibition when tested as a scaffold precursor in the same series [1].

Immuno-oncology IDO1/TDO inhibition Structure-activity relationship

C6-Bromo Substituent Enables Suzuki Coupling Reactivity Comparable to 5-Bromoindazole but with Orthogonal Regiochemical Outcomes

The C6-bromo group of the target compound is a competent partner in microwave-assisted Suzuki-Miyaura cross-couplings with arylboronic acids, yielding >85% conversion to 6-arylated products under Pd(OAc)₂/P(t-Bu)₃ catalysis [1]. By comparison, the regioisomeric tert-butyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS not available) generates 5-arylated products with comparable efficiency but diverts the exit vector by one position on the indazole ring, altering the binding trajectory in the target protein by approximately 2.4 Å—a difference that can abolish target engagement in shape-complementary binding pockets [2].

Pd-catalyzed cross-coupling Suzuki-Miyaura reaction Regiochemical diversification

Purity Specification and Batch-to-Batch Consistency: ≥95% by LCMS with Impurity Profile Documentation

Commercially available tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS 1260888-89-8) is supplied at ≥95% purity as determined by HPLC/LCMS . By contrast, the closely related tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2) is frequently offered at ≥97% purity from the same vendors, but trace dibromo impurities and N2-Boc regioisomer contamination (0.5–2.0%) are more commonly reported due to the non-regioselective Boc protection of the parent 6-bromo-1H-indazole [REFS-2, REFS-3]. The 3-oxo compound's synthesis proceeds via a different route (bromination after oxoindazole formation), reducing the regioisomeric impurity burden.

Quality control Procurement specification Building block reliability

Precision Application Scenarios for tert-Butyl 6-Bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Backed by Quantitative Evidence


Synthesis of IDO1/TDO Dual Inhibitors for Immuno-Oncology Lead Optimization

The target compound serves as the essential precursor for constructing 4,6-disubstituted indazole IDO1/TDO dual inhibitors. The C3-ketone provides the mandatory hinge-binding hydrogen-bond acceptor, while the C6-bromo enables late-stage Suzuki diversification to introduce aryl/heteroaryl groups at the 6-position. Compound 35 in this series, derived from a building block structurally analogous to the target compound, achieved an IDO1 IC50 of 0.74 μM and a TDO IC50 of 2.93 μM in enzymatic assays, with cellular activity confirmed in HeLa (IC50 1.37 μM) and A172 (IC50 7.54 μM) cells [1]. This application scenario demands the specific 6-bromo-3-oxo-1-Boc substitution pattern; the 6-bromo-1H-indazole analog without the C3-ketone yields inactive compounds (IC50 > 50 μM) [1].

N-1 Regioselective Alkylation for Construction of N-Alkyl Indazole Kinase Inhibitors

The N1-Boc group on the target compound ensures >99% N-1 regioselectivity in subsequent deprotection/alkylation sequences, as demonstrated by Alam and Keating (2021) for 3-substituted indazoles under NaH/THF conditions [2]. This eliminates the need for chromatographic separation of N-1/N-2 regioisomers, which otherwise reduces effective yield by 25–50% when using unprotected 6-bromoindazole starting materials [2]. The Boc group can be removed under mild acidic conditions (TFA/DCM or HCl/dioxane) to reveal the free N1-H for alkylation. This workflow is directly applicable to the synthesis of TTK, PLK4, and Aurora kinase inhibitors that require N-1 alkylated indazole cores.

C6-Arylation via Microwave-Assisted Suzuki Coupling for Parallel Library Synthesis

The C6-bromo substituent is a competent leaving group for Pd-catalyzed Suzuki-Miyaura cross-coupling under microwave-assisted conditions, achieving >85% conversion to 6-arylated products with Pd(OAc)₂/P(t-Bu)₃ catalyst systems [3]. This reactivity profile supports parallel library synthesis of 6-aryl-3-oxoindazole-1-carboxylates for high-throughput screening. The microwave protocol reduces reaction times from 12–24 hours (conventional heating) to 20–30 minutes, enabling the production of 24–96 compound libraries per synthesis cycle. Selection of C6-bromo over the C5-bromo regioisomer must be driven by the target protein's binding-site geometry, as the exit vector differs by approximately 2.4 Å between the two substitution positions [REFS-3, REFS-4].

CNS-Penetrant Lead Generation Leveraging Optimized LogP

With a calculated LogP of 2.92—below the CNS drug-likeness threshold of LogP < 3—the target compound is better suited than its non-oxo analog (estimated LogP ~3.4) for CNS-oriented medicinal chemistry programs . The lower lipophilicity, conferred by the additional C3-ketone heteroatom, reduces the risk of hERG channel binding, phospholipidosis, and non-specific protein binding that typically accompany higher LogP starting materials. Teams developing brain-penetrant indazole-based inhibitors of kinases, phosphodiesterases, or epigenetic targets should preferentially procure the 3-oxo building block to maintain favorable physicochemical properties throughout the scaffold elaboration process .

Quote Request

Request a Quote for tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.